molecular formula C12H14O3S B14632651 1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester CAS No. 56536-38-0

1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester

Cat. No.: B14632651
CAS No.: 56536-38-0
M. Wt: 238.30 g/mol
InChI Key: NVJJRPHHXXVGEX-UHFFFAOYSA-N
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Description

1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a benzoxathiole ring, which is a heterocyclic structure containing both oxygen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester can be achieved through esterification reactions. One common method involves the reaction of 1,3-Benzoxathiole-2-acetic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve the use of acid chlorides or acid anhydrides as intermediates. For example, the reaction of 1,3-Benzoxathiole-2-acetic acid chloride with ethanol in the presence of a base like pyridine can yield the desired ester . This method is advantageous due to its high yield and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols.

Major Products Formed

    Hydrolysis: 1,3-Benzoxathiole-2-acetic acid and ethanol.

    Reduction: 1,3-Benzoxathiole-2-acetic alcohol.

    Substitution: Various substituted benzoxathiole derivatives.

Scientific Research Applications

1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes and receptors. The benzoxathiole ring may also play a role in modulating the compound’s activity by providing a rigid and planar structure that can interact with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester is unique due to its benzoxathiole ring, which imparts distinct chemical and biological properties. The presence of both oxygen and sulfur in the ring structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

56536-38-0

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

ethyl 2-(2-methyl-1,3-benzoxathiol-2-yl)acetate

InChI

InChI=1S/C12H14O3S/c1-3-14-11(13)8-12(2)15-9-6-4-5-7-10(9)16-12/h4-7H,3,8H2,1-2H3

InChI Key

NVJJRPHHXXVGEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(OC2=CC=CC=C2S1)C

Origin of Product

United States

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